molecular formula C16H16N6O3 B2444398 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034429-69-9

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2444398
CAS No.: 2034429-69-9
M. Wt: 340.343
InChI Key: XFXPZCZOGRUCRK-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment of the Isonicotinamide Moiety: The tetrazole-containing intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Utilized in the development of novel materials with unique electronic or photonic properties.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Used in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide
  • N-(4-(1H-tetrazol-1-yl)phenyl)-2-methoxyisonicotinamide

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of the 2-(2-methoxyethoxy) group, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with molecular targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-24-8-9-25-15-10-12(6-7-17-15)16(23)19-13-2-4-14(5-3-13)22-11-18-20-21-22/h2-7,10-11H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPZCZOGRUCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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